PDE7B Inhibition Potency: N-Cycloheptyl Benzamide vs. High-Affinity Quinazolinone PDE7 Inhibitor
The target compound inhibits recombinant human PDE7B with a Ki of 910 nM (IMAP assay, 15 min incubation) [1]. In comparison, a higher-affinity quinazolinone PDE7 inhibitor (CHEMBL2171421 / Glenmark Pharmaceuticals) achieved an IC50 of 43 nM against cloned human PDE7B in a radiometric [3H]cAMP hydrolysis assay [2]. This ~21-fold difference in potency illustrates that N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide occupies a mid-potency tier within the quinazolinone PDE7 inhibitor class, making it suitable as a tool compound for studies where sub-micromolar, rather than low-nanomolar, target engagement is desired.
| Evidence Dimension | PDE7B inhibitory potency |
|---|---|
| Target Compound Data | Ki = 910 nM (human PDE7B, IMAP fluorescence polarization assay) |
| Comparator Or Baseline | CHEMBL2171421 (Glenmark PDE7 inhibitor): IC50 = 43 nM (cloned human PDE7B, [3H]cAMP radiometric assay) |
| Quantified Difference | ~21-fold lower potency for target compound vs. high-affinity comparator |
| Conditions | Target compound: IMAP assay, 15 min; Comparator: radiometric assay, 5-15 min. Both use human PDE7B recombinant enzyme. |
Why This Matters
Scientists requiring a PDE7B inhibitor with moderate (sub-μM) rather than high (low-nM) potency—for example, to avoid complete target saturation in cellular pathway studies—should select this compound over high-potency quinazolinone alternatives.
- [1] BindingDB Entry BDBM50150171. Ki = 910 nM for human PDE7B, IMAP assay. Curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50397054 / CHEMBL2171421. IC50 = 43 nM for human PDE7B, radiometric assay. Glenmark Pharmaceuticals. View Source
